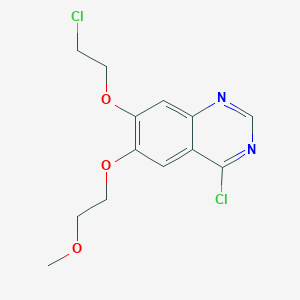

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including structures similar to 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline, typically involves multi-step chemical reactions starting from simple precursors. These processes can involve cyclization, etherification, and substitution reactions. For example, a related compound, ZD1839, was synthesized through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester, showcasing a method that could be adapted for the synthesis of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline with appropriate modifications to the starting materials and reaction conditions (Gong Ping, 2005).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). These analytical techniques provide detailed information about the molecular framework, functional groups, and molecular weight. The structure is further confirmed by elemental analysis and sometimes X-ray crystallography for precise molecular geometry determination. Studies on similar compounds have utilized these methods for structure characterization, providing a basis for analyzing 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline (Heping Yan, D. Huang, Ju Cheng Zhang, 2013).

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic substitutions, and cyclization reactions. These reactions are influenced by the presence of substituents on the quinazoline ring, which can alter the reactivity and stability of the molecule. The specific chemical behavior of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline would depend on its functional groups, with chloro and methoxy groups potentially participating in or influencing these reactions.

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for their handling and application in various fields. These properties are determined by the compound's molecular structure and intermolecular forces. Although specific data on 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline are not provided, related compounds exhibit distinct physical properties that can be analyzed through techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) (Qing-mei Wu et al., 2022).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives are significantly influenced by their molecular structure. These properties include acidity/basicity, reactivity towards other chemical species, and stability under various conditions. Studies on similar quinazoline compounds can provide insights into the chemical behavior of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline, including its potential interactions with other molecules and stability in different environments (M. Costa et al., 2004).

Applications De Recherche Scientifique

Implications in Medicinal Chemistry

Quinazoline derivatives are a critical class of compounds in medicinal chemistry due to their wide range of biological activities. They constitute an important class of fused heterocycles found in over 200 naturally occurring alkaloids. Their structural versatility allows for the introduction of various bioactive moieties, making them a promising avenue for developing new medicinal agents. These compounds have shown notable antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential in counteracting antibiotic resistance (Tiwary et al., 2016).

Applications in Optoelectronics

Quinazoline derivatives are also significant in the field of optoelectronics, where their incorporation into π-extended conjugated systems is of great value for creating novel optoelectronic materials. These compounds have been utilized in the development of electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their luminescent properties. Their applications extend to organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors, demonstrating the broad utility of quinazoline derivatives in advanced technological applications (Lipunova et al., 2018).

Anticancer Potential

The anticancer potential of quinazoline derivatives is a significant area of interest. These compounds have been investigated for their ability to inhibit various cancer pathways, including those involving epidermal growth factor receptor (EGFR) and other kinase inhibitors. The structural diversity of quinazoline derivatives allows for targeting a wide range of proteins involved in cancer progression. Some derivatives have shown promising results in inhibiting the growth of colorectal cancer cells by modulating the expression of specific genes and proteins, underscoring their potential in cancer therapy (Moorthy et al., 2023).

Propriétés

IUPAC Name |

4-chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-11-6-9-10(16-8-17-13(9)15)7-12(11)19-3-2-14/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFGVHQGBDDTDIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)Cl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596535 | |

| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |

CAS RN |

183322-20-5 | |

| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183322-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

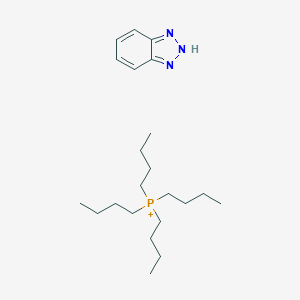

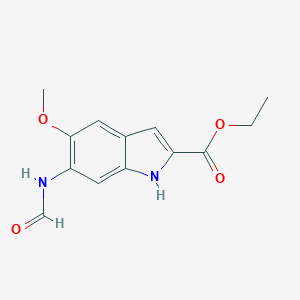

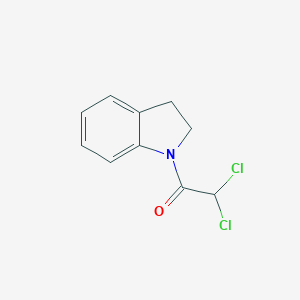

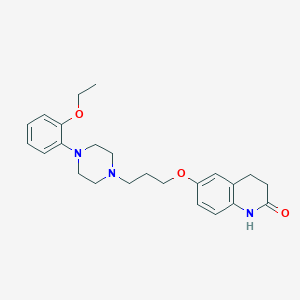

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[3-(Phenylmethoxycarbonylamino)propanoylamino]acetyl]amino]acetic acid](/img/structure/B19886.png)

![2-[(2-Chloroacetyl)amino]butanoic acid](/img/structure/B19887.png)